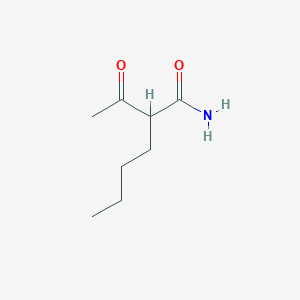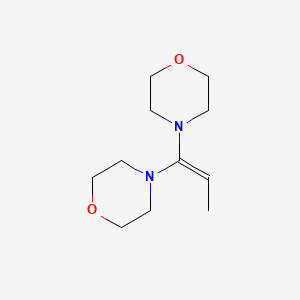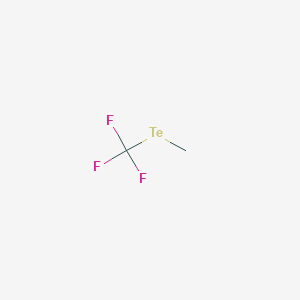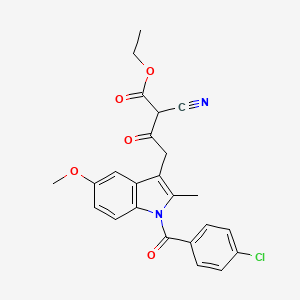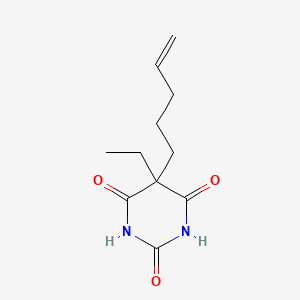
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many important biological molecules, including nucleotides and vitamins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the condensation of urea with β-dicarbonyl compounds. For 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, a possible synthetic route could involve:
Starting Materials: Ethyl acetoacetate, pent-4-en-1-ylamine, and urea.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Pyrimidine derivatives, including 5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in nucleic acid analogs and potential as enzyme inhibitors.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action for pyrimidine derivatives often involves interaction with biological macromolecules such as DNA, RNA, and proteins. They can act as enzyme inhibitors, interfering with the normal function of enzymes by mimicking the natural substrates or binding to the active sites.
Comparación Con Compuestos Similares
Similar Compounds
Barbiturates: Similar structure with a pyrimidine ring and known for their sedative effects.
Pyrimidine Nucleotides: Found in DNA and RNA, essential for genetic information storage and transfer.
Uniqueness
5-Ethyl-5-(pent-4-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
59894-14-3 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-ethyl-5-pent-4-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3H,1,4-7H2,2H3,(H2,12,13,14,15,16) |
Clave InChI |
XPMUKIHSDTWDIY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


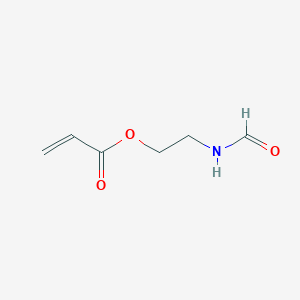

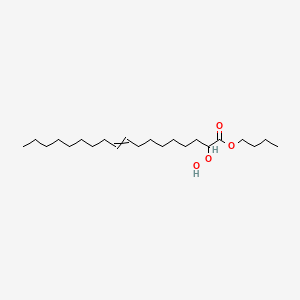
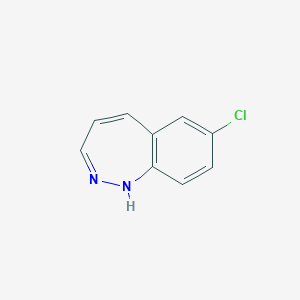

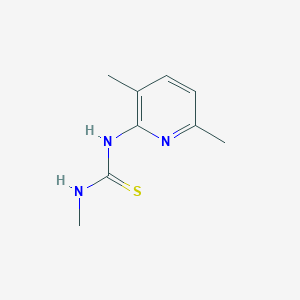
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
